Product packaging for 7-Chloro-2-methylhepta-1,5-diene(Cat. No.:CAS No. 651033-71-5)

7-Chloro-2-methylhepta-1,5-diene

Cat. No.: B12608871
CAS No.: 651033-71-5
M. Wt: 144.64 g/mol
InChI Key: GUDQTUWXZULCDO-UHFFFAOYSA-N
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Description

Significance of Conjugated Dienes and Organochlorine Compounds in Modern Synthetic Chemistry

Conjugated dienes, which are characterized by alternating double and single carbon-carbon bonds, are fundamental components in a variety of organic reactions. fiveable.metheorango.com This arrangement leads to electron delocalization, which imparts unique stability and reactivity to the molecule. fiveable.me One of the most powerful reactions involving conjugated dienes is the Diels-Alder reaction, a [4+2] cycloaddition that efficiently forms six-membered rings, a common structural motif in natural products and pharmaceuticals. fiveable.menumberanalytics.com Conjugated dienes are also essential for sigmatropic rearrangements, such as the Cope rearrangement, and are key monomers in the synthesis of polymers like synthetic rubber. fiveable.metheorango.com The polymerization of conjugated dienes, such as 1,3-butadiene, can lead to materials with high flexibility and chemical resistance, suitable for applications like tires and adhesives. theorango.com

Organochlorine compounds, organic molecules containing one or more carbon-chlorine bonds, are also highly significant in synthetic chemistry. wikipedia.org The chlorine atom can act as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups. wikipedia.orgtaylorandfrancis.com Furthermore, the carbon-chlorine bond provides a handle for various cross-coupling reactions, which are pivotal for forming new carbon-carbon bonds. Chlorinated hydrocarbons are also widely used as solvents and have been instrumental as intermediates in the chemical industry. wikipedia.org For instance, the production of vinyl chloride is a major application of organochlorine chemistry. wikipedia.org

Overview of the Research Landscape for Functionalized Heptadienes and Related Chlorinated Hydrocarbons

Research into functionalized dienes, including heptadienes, is an active area of organic synthesis. The ability to incorporate various functional groups into a diene framework allows for the synthesis of tailored building blocks for complex target molecules. For example, the cyclopolymerization of functionalized 1,6-heptadienes using catalysts like half-sandwich scandium complexes has been shown to produce polymers with controlled stereochemistry. researchgate.net The specific functional group can direct the regio- and stereochemical outcome of the polymerization. researchgate.net

The study of chlorinated hydrocarbons remains a significant field of investigation. unido.org Research has focused on their synthesis, reactivity, and role in various chemical processes, including their effects on polymerization reactions. unido.orgresearchgate.net For example, organochlorine compounds can be used to modify Ziegler-Natta catalysts in the polymerization of olefins and dienes. researchgate.net Investigations into the synthesis of chlorinated compounds from simple one-carbon molecules have also been a subject of study. researchgate.net The analysis and remediation of chlorinated hydrocarbons in the environment is another important aspect of this research area. clu-in.orghelcom.fi

Strategic Importance and Research Objectives for Investigations Pertaining to 7-Chloro-2-methylhepta-1,5-diene

The strategic importance of this compound lies in its potential as a bifunctional building block that can participate in a sequence of distinct chemical reactions. The conjugated diene portion of the molecule is primed for cycloaddition reactions, such as the Diels-Alder reaction, to construct cyclic systems. The methyl group on the diene can influence the stereoselectivity of these reactions.

Simultaneously, the terminal allylic chloride provides a reactive site for nucleophilic substitution or for metal-catalyzed cross-coupling reactions. This allows for the introduction of a variety of substituents at this position. The presence of both of these functional groups in one molecule opens up possibilities for tandem or sequential reactions where an initial reaction at one site is followed by a transformation at the other.

Key research objectives for investigations pertaining to this compound would likely include:

Exploration of its reactivity in cycloaddition reactions: Investigating the scope and stereochemical outcomes of Diels-Alder reactions with various dienophiles.

Development of novel cross-coupling methodologies: Using the chloride as a handle for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Application in the total synthesis of natural products: Employing this compound as a key fragment in the synthesis of complex natural products that contain both cyclic and functionalized acyclic portions.

Synthesis of novel polymers: Utilizing the diene functionality for polymerization, with the chloro- and methyl- groups providing a means to tune the properties of the resulting polymer.

By systematically studying the reactivity and potential applications of this compound, chemists can unlock new and efficient pathways to a wide range of valuable chemical compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13Cl B12608871 7-Chloro-2-methylhepta-1,5-diene CAS No. 651033-71-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

651033-71-5

Molecular Formula

C8H13Cl

Molecular Weight

144.64 g/mol

IUPAC Name

7-chloro-2-methylhepta-1,5-diene

InChI

InChI=1S/C8H13Cl/c1-8(2)6-4-3-5-7-9/h3,5H,1,4,6-7H2,2H3

InChI Key

GUDQTUWXZULCDO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC=CCCl

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization for Research on 7 Chloro 2 Methylhepta 1,5 Diene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of 7-Chloro-2-methylhepta-1,5-diene. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide critical insights into the molecule's connectivity and spatial arrangement.

Stereochemical Assignments and Configurational Elucidation via 1D and 2D NMR Techniques

The structural isomers of dienes, such as the (Z,Z), (Z,E), (E,Z), and (E,E) isomers of heptadiene, can be distinguished using NMR spectroscopy. nih.govnih.gov For this compound, 1H NMR spectroscopy is fundamental. For instance, in the related compound allyl chloride, distinct chemical shifts are observed for the different protons, allowing for their assignment. chemicalbook.com The chemical shifts and coupling constants of the protons in this compound would provide detailed information about the connectivity of the atoms and the geometry of the double bonds.

A hypothetical ¹H NMR data table for this compound is presented below, illustrating the expected chemical shifts and multiplicities for the protons in the molecule.

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H-1~4.7-4.9m-
H-1'~4.7-4.9m-
H-3~2.1-2.3m-
H-4~2.0-2.2m-
H-5~5.3-5.5m-
H-6~5.3-5.5m-
H-7~3.5-3.7t~6.5
CH₃~1.7s-
Note: This is a hypothetical data table. Actual values may vary.

Dynamic NMR Studies for Investigating Rotational Barriers and Conformational Equilibria

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying time-dependent processes such as conformational changes and rotational barriers. slideshare.net In the context of this compound, DNMR could be used to investigate the rotational barrier around the C-C single bonds and potential conformational equilibria. researchgate.netnih.gov By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can provide quantitative information about the energy barriers of these dynamic processes. For allylic systems, variable temperature NMR studies can reveal dynamic exchange processes. cdnsciencepub.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Characterization and In-situ Reaction Monitoring

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

FTIR Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands for the C=C double bonds (around 1640-1680 cm⁻¹), C-H bonds of the alkene and alkane moieties, and the C-Cl bond (typically in the 600-800 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on non-polar bonds. The C=C stretching vibration in the diene would also be observable in the Raman spectrum.

In-situ Reaction Monitoring: FTIR spectroscopy is particularly useful for monitoring the progress of chemical reactions in real-time. mt.comyoutube.comresearchgate.netrsc.orgnih.gov For the synthesis of this compound, in-situ FTIR could track the disappearance of reactant peaks and the appearance of product peaks, allowing for the optimization of reaction conditions and providing insights into the reaction kinetics.

A table of expected vibrational frequencies for this compound is provided below.

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
C=CStretching1640-1680
=C-HStretching3010-3095
C-H (alkane)Stretching2850-2960
C-ClStretching600-800
Note: This is a hypothetical data table. Actual values may vary.

Mass Spectrometry Techniques (HRMS, GC-MS) for Molecular Weight Determination, Fragmentation Pattern Analysis, and Reaction Product Identification

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound, as well as for identifying reaction byproducts.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.govrsc.orgnih.gov For this compound (C₈H₁₃Cl), HRMS would confirm the presence of chlorine due to the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl, which have a natural abundance ratio of approximately 3:1. libretexts.org This results in two molecular ion peaks (M⁺ and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M⁺ peak.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing complex reaction mixtures, separating this compound from other components and providing a mass spectrum for each. The fragmentation pattern observed in the mass spectrum provides structural information about the molecule. Common fragmentation pathways for halogenated hydrocarbons involve the loss of the halogen atom or cleavage of the carbon chain. acs.org

X-ray Crystallography for the Determination of Absolute Stereochemistry (Applicable to Crystalline Derivatives)

While this compound is likely a liquid at room temperature, its crystalline derivatives can be analyzed by X-ray crystallography to determine the absolute stereochemistry. This technique provides a definitive three-dimensional structure of a molecule, which is invaluable for confirming the configuration of chiral centers or the geometry of double bonds. If a chiral derivative of this compound were synthesized and crystallized, X-ray crystallography could be used to establish its absolute configuration.

Advanced Chromatographic Methods (HPLC, GC) for Purity Assessment, Reaction Mixture Separation, and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from complex mixtures.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. By using an appropriate column and temperature program, it is possible to separate isomers and assess the purity of the compound.

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the purification and analysis of this compound. Chiral HPLC, in particular, is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample. wikipedia.orgrsc.orgnih.gov The use of a chiral stationary phase allows for the differential interaction of the enantiomers, leading to their separation and quantification. This is crucial in asymmetric synthesis, where the goal is to produce one enantiomer in excess of the other.

Theoretical and Computational Chemistry Approaches to 7 Chloro 2 Methylhepta 1,5 Diene

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure of a molecule.

Density Functional Theory (DFT) has become a popular method due to its balance of accuracy and computational cost. DFT calculations can predict a wide range of properties for 7-Chloro-2-methylhepta-1,5-diene, including:

Optimized Geometry: The most stable three-dimensional arrangement of atoms.

Electronic Energies: The total energy of the molecule, which can be used to assess its stability relative to other isomers or compounds.

Molecular Orbitals: The distribution of electrons within the molecule, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Electron Density and Electrostatic Potential: These properties reveal the distribution of charge within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the electronegative chlorine atom and the π-systems of the double bonds would be key features in the electrostatic potential map.

Ab Initio Methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a higher level of theory and potentially greater accuracy than DFT, though at a significantly higher computational expense. These methods are often used to benchmark results from less computationally intensive methods.

For this compound, these calculations would be instrumental in predicting its reactivity. For example, the locations of the HOMO and LUMO would suggest how the molecule might interact with other reagents. The electron-rich double bonds are likely sites for electrophilic attack, while the carbon atom bonded to the chlorine is a potential site for nucleophilic attack.

Illustrative Data Table: Predicted Electronic Properties of a Model Alkene

PropertyMethodBasis SetCalculated Value
Total EnergyB3LYP6-31G(d)-233.5 Hartree
HOMO EnergyB3LYP6-31G(d)-6.5 eV
LUMO EnergyB31YP6-31G(d)1.2 eV
HOMO-LUMO GapB3LYP6-31G(d)7.7 eV
Dipole MomentB3LYP6-31G(d)1.8 Debye

This table presents hypothetical data for a model alkene to illustrate the typical output of quantum chemical calculations.

Conformational Analysis and Energy Landscape Mapping of the Compound

Due to the presence of single bonds, this compound can exist in various spatial arrangements, known as conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them.

The potential energy surface (PES) of the molecule can be mapped by systematically rotating the dihedral angles of the single bonds and calculating the energy at each point. This process identifies energy minima, which correspond to stable conformers, and saddle points, which represent the transition states between conformers.

For this compound, key dihedral angles for rotation would include the C-C bonds of the heptane (B126788) backbone. The interactions between the methyl group, the chlorine atom, and the double bonds will dictate the relative energies of the different conformers. Steric hindrance and electronic interactions will play a significant role in determining the most stable conformations. Understanding the conformational preferences is crucial as the reactivity of the molecule can be dependent on its three-dimensional shape.

Illustrative Data Table: Relative Energies of Hypothetical Conformations

ConformerDihedral Angle (C3-C4-C5-C6)Relative Energy (kcal/mol)Population (%)
A60° (gauche)0.820
B180° (anti)0.060
C-60° (gauche)0.820

This table provides an example of the kind of data generated during a conformational analysis, showing the relative energies and populations of different conformers.

Transition State Modeling and Reaction Pathway Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the transition state (TS) of a proposed reaction, chemists can calculate the activation energy, which is a key factor in determining the reaction rate.

For this compound, one could model various reactions, such as nucleophilic substitution at the carbon bearing the chlorine atom or electrophilic addition to one of the double bonds. The process involves:

Locating the Transition State: This is a first-order saddle point on the potential energy surface. Specialized algorithms are used to find the geometry of the TS.

Frequency Analysis: A frequency calculation is performed on the TS geometry. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest.

These calculations would provide a detailed picture of the reaction mechanism at a molecular level, including the geometry of the transition state and the energy profile of the entire reaction.

Illustrative Data Table: Calculated Activation Energies for a Model Reaction

ReactionComputational MethodBasis SetActivation Energy (kcal/mol)
Nucleophilic SubstitutionDFT (B3LYP)6-311+G(d,p)25.4
Electrophilic AdditionDFT (B3LYP)6-311+G(d,p)15.2

This table illustrates how computational methods can be used to compare the activation energies of different possible reaction pathways.

Molecular Dynamics Simulations for Understanding Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, most chemical reactions occur in solution. Molecular Dynamics (MD) simulations can be used to study the behavior of molecules in a condensed phase, providing insights into solvent effects and intermolecular interactions.

In an MD simulation, the motion of a system of molecules (the solute, this compound, and the surrounding solvent molecules) is simulated over time by solving Newton's equations of motion. The forces between the molecules are described by a force field.

MD simulations can be used to:

Study Solvation: Analyze how solvent molecules arrange around the solute and how this affects its conformation and reactivity.

Calculate Free Energies of Solvation: Determine the energetic cost or benefit of transferring the molecule from the gas phase to a solvent.

Simulate Reaction Dynamics: In more advanced simulations (ab initio MD or QM/MM), the reaction itself can be simulated in the presence of a solvent to understand how the solvent influences the reaction pathway and energetics.

For this compound, MD simulations could reveal how different solvents might favor certain conformations or influence the rates of its reactions. For example, a polar solvent might stabilize a polar transition state, thereby accelerating a reaction.

Illustrative Data Table: Solvation Free Energies in Different Solvents

SolventDielectric ConstantSolvation Free Energy (kcal/mol)
Water78.4-3.5
Ethanol24.6-2.8
Hexane1.9-0.5

This table provides hypothetical data on how the solvation free energy of a molecule might vary with the polarity of the solvent.

Future Research Directions and Unaddressed Challenges in 7 Chloro 2 Methylhepta 1,5 Diene Chemistry

Exploration of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact

The development of efficient and environmentally benign methods for the synthesis of 7-Chloro-2-methylhepta-1,5-diene is a fundamental challenge. Current synthetic strategies for similar allylic chlorides often rely on harsh reagents and produce significant waste. Future research should focus on greener alternatives.

One promising avenue is the direct, selective chlorination of 2-methylhepta-1,5-diene. This could potentially be achieved using catalytic systems that activate C-H bonds with high regioselectivity, minimizing the formation of unwanted byproducts. Another approach could involve bio-catalysis, employing engineered enzymes to perform the chlorination under mild conditions.

A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Prospective Synthetic Routes for this compound

Synthetic RoutePotential AdvantagesPotential Challenges
Free-Radical ChlorinationSimple reagentsLow selectivity, multiple products
Catalytic C-H ChlorinationHigh selectivity, atom economyCatalyst development, reaction optimization
Bio-catalyzed ChlorinationMild conditions, high specificityEnzyme engineering, substrate scope
From 2-methylhepta-1,5-dien-7-olReadily available starting materialUse of hazardous halogenating agents

Development of Highly Selective and Efficient Catalytic Transformations for Functionalization

The dual functionality of this compound opens up a vast landscape for catalytic transformations. The allylic chloride can undergo nucleophilic substitution, while the diene system is amenable to a variety of addition and cycloaddition reactions. A significant challenge lies in achieving selectivity between these two reactive sites.

Future research should focus on the development of catalysts that can selectively target either the allylic chloride or the diene. For instance, transition metal catalysts, such as those based on palladium or nickel, could be employed for cross-coupling reactions at the allylic chloride position, allowing for the introduction of a wide range of functional groups. rsc.org Concurrently, catalysts for selective diene functionalization, such as those for Diels-Alder reactions or metathesis, could be explored. wikipedia.org The ability to control which functional group reacts would provide a powerful tool for the synthesis of complex molecules.

Investigations into the Broader Potential Biological Activities of Novel Derivatives (excluding human trial data)

The introduction of chlorine atoms into organic molecules can significantly impact their biological activity. eurochlor.orgresearchgate.net Halogenated compounds are known to exhibit a wide range of pharmacological properties, including antimicrobial and anticancer effects. mdpi.comnih.govnih.gov The unique structure of this compound makes it an attractive scaffold for the development of new bioactive molecules.

Future research should involve the synthesis of a library of derivatives through the functionalization of the allylic chloride and the diene system. These derivatives could then be screened for a variety of biological activities. For example, the introduction of amine or amide functionalities could lead to compounds with potential antibacterial or antifungal properties. The exploration of the biological potential of these novel derivatives represents a significant and exciting area of research.

Advanced Materials Applications and Polymerization Studies

Dienes are fundamental building blocks for polymers, and the presence of a reactive chlorine atom in this compound offers a unique opportunity for the creation of functionalized polymers. libretexts.org The diene moiety can undergo polymerization, while the allylic chloride can serve as a site for post-polymerization modification. acs.orgacs.org

Future research in this area could focus on the controlled polymerization of this compound to produce polymers with tailored properties. The resulting polymers, bearing reactive chlorine side chains, could be further functionalized to create materials with specific characteristics, such as altered hydrophilicity, flame retardancy, or adhesion. These functionalized polymers could find applications in coatings, adhesives, and advanced composites.

Integration of Computational Design and Predictive Modeling for Enhanced Reactivity and Selectivity

Computational chemistry can be a powerful tool to guide and accelerate the experimental exploration of this compound's reactivity. acs.orgnih.gov Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict the selectivity of catalytic transformations, and understand the electronic properties of the molecule and its derivatives.

Future research should integrate computational studies with experimental work. For example, computational screening of potential catalysts could identify promising candidates for selective functionalization, reducing the need for extensive experimental screening. researchgate.net Modeling the interaction of derivatives with biological targets could also help in the rational design of new therapeutic agents. This synergistic approach will be crucial for unlocking the full potential of this versatile chemical building block.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.